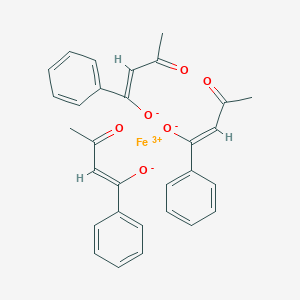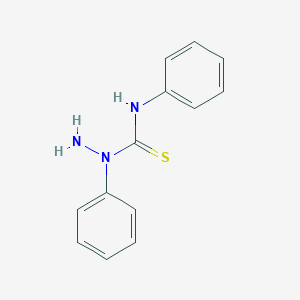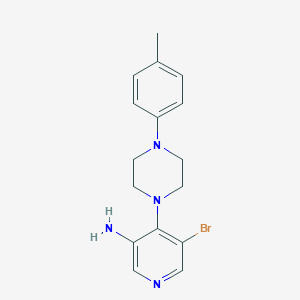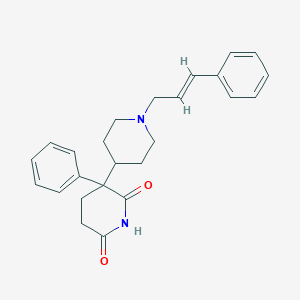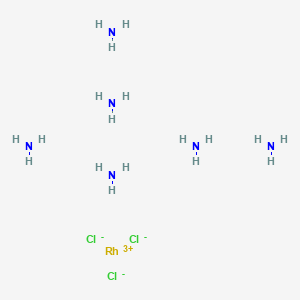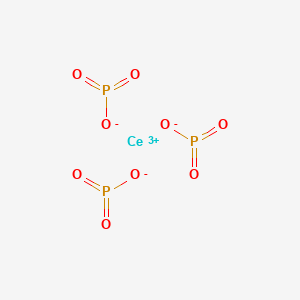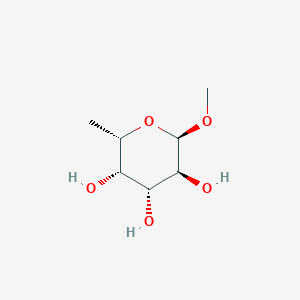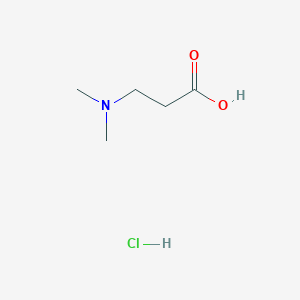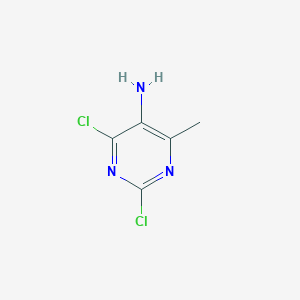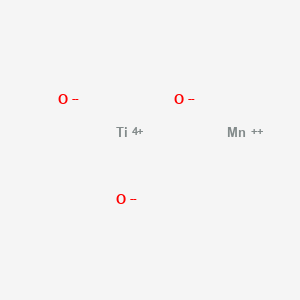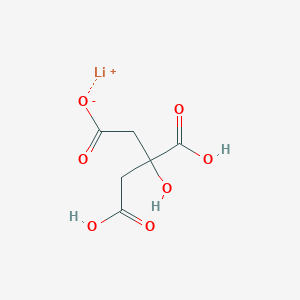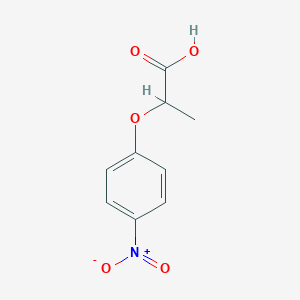
2-(4-Nitrophenoxy)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-Nitrophenoxy)propanoic acid involves multiple steps and reagents. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a method demonstrated for the synthesis of ureas from carboxylic acids, showcasing the complexity of reactions involved in producing such compounds (Thalluri et al., 2014). Additionally, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrates the process of reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce intermediate compounds before achieving the target compound (Zhang Dan-shen, 2009).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been characterized using various spectroscopic methods. For instance, conjugated polyene carbonyl derivatives of nitroxyl spin-labels were analyzed to determine their molecular structure and conformation, revealing detailed insights into their chemical nature (Mustafi et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Nitrophenoxy)propanoic acid and its derivatives can be complex, involving various mechanisms and intermediates. The photochemical properties of nitrophenols, for instance, are influenced by the presence of oxygen and specific reagents, demonstrating the reaction mechanisms these compounds can undergo (Vione et al., 2001).
Physical Properties Analysis
The physical properties of 2-(4-Nitrophenoxy)propanoic acid derivatives, such as acidity constants, aqueous solubilities, and partition coefficients, are crucial for understanding their environmental behavior and interactions (Schwarzenbach et al., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-(4-Nitrophenoxy)propanoic acid and related compounds, are studied to understand their potential applications and environmental impact. The reactivity of nitro-substituted phenolates, for instance, shows how modifications in the chemical structure can influence the overall properties of these compounds (Nandi et al., 2012).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Industry
- Summary of Application : Propanoic acid, which could potentially include “2-(4-Nitrophenoxy)propanoic acid”, is used in the pharmaceutical industry . It serves as an important building block in the production of several drugs and medications. Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
- Methods of Application : The exact methods of application or experimental procedures are not specified in the available resources .
- Results or Outcomes : The outcomes of its use in the pharmaceutical industry are not specified in the available resources .
-
Food Industry
- Summary of Application : Propanoic acid, which could potentially include “2-(4-Nitrophenoxy)propanoic acid”, is commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
- Methods of Application : The exact methods of application or experimental procedures are not specified in the available resources .
- Results or Outcomes : The outcomes of its use in the food industry are not specified in the available resources .
-
Agriculture
- Summary of Application : Propanoic acid is also used as a mold inhibitor in animal feeds .
- Methods of Application : The exact methods of application or experimental procedures are not specified in the available resources .
- Results or Outcomes : The outcomes of its use in agriculture are not specified in the available resources .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFEDUOOFSUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396680 | |
| Record name | 2-(4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)propanoic acid | |
CAS RN |
13794-10-0 | |
| Record name | 2-(4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

